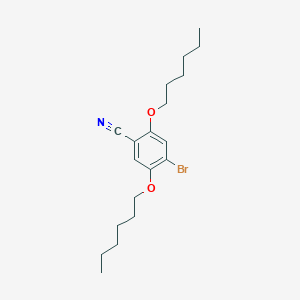
4-Bromo-2,5-bis(hexyloxy)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2,5-bis(hexyloxy)benzonitrile, also known as BHBB, is a chemical compound that belongs to the family of benzonitrile derivatives. BHBB has been extensively studied for its potential use in various scientific research applications due to its unique properties.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2,5-bis(hexyloxy)benzonitrile is not fully understood. However, it is believed that this compound acts as a charge transport material in organic semiconductors, which allows for the efficient transfer of electrons and holes between the donor and acceptor materials. In biological imaging, this compound acts as a fluorescent probe that binds to specific targets in cells and tissues, allowing for their visualization under a fluorescence microscope.
Biochemical and Physiological Effects
This compound has not been extensively studied for its biochemical and physiological effects. However, studies have shown that this compound has low cytotoxicity and does not affect cell viability or proliferation. This compound has also been shown to have good biocompatibility, making it a promising candidate for biological imaging applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Bromo-2,5-bis(hexyloxy)benzonitrile has several advantages for lab experiments, including its high photostability, low cytotoxicity, and good biocompatibility. However, this compound also has some limitations, including its relatively low fluorescence quantum yield and poor water solubility, which can limit its use in certain biological imaging applications.
Direcciones Futuras
There are several future directions for the study of 4-Bromo-2,5-bis(hexyloxy)benzonitrile. One potential direction is the development of new synthesis methods for this compound that are more efficient and environmentally friendly. Another direction is the optimization of this compound for use in organic electronics, such as the fabrication of more efficient solar cells and light-emitting diodes. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in biological imaging applications.
Métodos De Síntesis
4-Bromo-2,5-bis(hexyloxy)benzonitrile can be synthesized using various methods, including the Ullmann coupling reaction, the Suzuki-Miyaura cross-coupling reaction, and the Buchwald-Hartwig amination. The Ullmann coupling reaction involves the reaction of 4-bromo-2,5-dibromobenzonitrile with hexanol in the presence of copper powder and potassium carbonate. The Suzuki-Miyaura cross-coupling reaction involves the reaction of 4-bromo-2,5-dibromobenzonitrile with hexylboronic acid in the presence of palladium catalyst and base. The Buchwald-Hartwig amination involves the reaction of 4-bromo-2,5-dibromobenzonitrile with hexylamine in the presence of palladium catalyst and base.
Aplicaciones Científicas De Investigación
4-Bromo-2,5-bis(hexyloxy)benzonitrile has been studied for its potential use in various scientific research applications, including organic electronics, optoelectronics, and biological imaging. This compound has been used as a building block for the synthesis of organic semiconductors, which can be used in the fabrication of electronic devices such as solar cells, light-emitting diodes, and transistors. This compound has also been used as a fluorescent probe for biological imaging due to its high photostability and low cytotoxicity.
Propiedades
Fórmula molecular |
C19H28BrNO2 |
|---|---|
Peso molecular |
382.3 g/mol |
Nombre IUPAC |
4-bromo-2,5-dihexoxybenzonitrile |
InChI |
InChI=1S/C19H28BrNO2/c1-3-5-7-9-11-22-18-14-17(20)19(13-16(18)15-21)23-12-10-8-6-4-2/h13-14H,3-12H2,1-2H3 |
Clave InChI |
UXNOMDWRRHKAOY-UHFFFAOYSA-N |
SMILES |
CCCCCCOC1=CC(=C(C=C1C#N)OCCCCCC)Br |
SMILES canónico |
CCCCCCOC1=CC(=C(C=C1C#N)OCCCCCC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


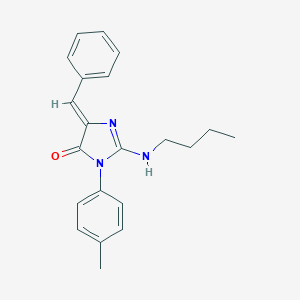

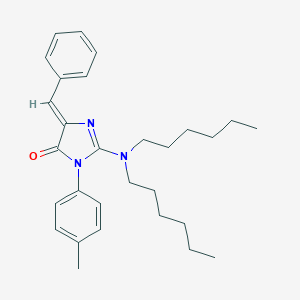
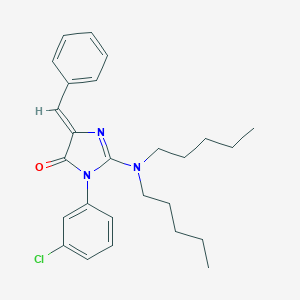

![5-benzylidene-3-(4-methylphenyl)-2-[4-(methylsulfanyl)phenoxy]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B295941.png)

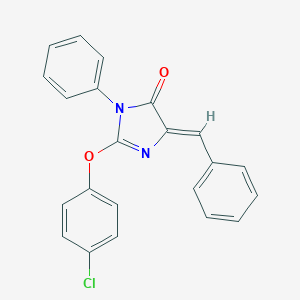
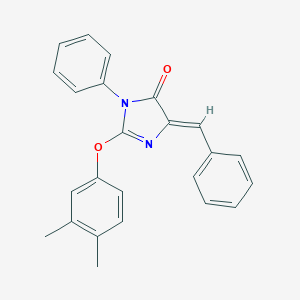
![3-[S-methyl-N-(4-methylphenyl)sulfonylsulfinimidoyl]benzoic acid](/img/structure/B295949.png)
![2-[4-(2-Oxo-1,2-diphenylethylidene)-1,3-dithietan-2-ylidene]-1,2-diphenylethanone](/img/structure/B295950.png)


![8-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B295953.png)
